(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene
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Overview
Description
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is a complex organic compound characterized by its unique indeno-oxirene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indene core: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of chlorine atoms: Chlorination is performed using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Oxirene ring formation: This step involves the cyclization of the intermediate compound, often using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]benzofuran
- (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]thiophene
Uniqueness
(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is unique due to its oxirene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H6Cl2O |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
(1aS,6aR)-3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C9H6Cl2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2/t8-,9+/m1/s1 |
InChI Key |
SBSVJEMBNBKHOX-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)C3=C1C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1C2C(O2)C3=C1C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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